4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one is a chemical compound that features a furan ring, an oxazolidine ring, and a cyclohexa-2,5-dien-1-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of furan derivatives with oxazolidine precursors under specific conditions. For example, one method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the oxazolidine ring . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazolidine ring can be reduced to form amino alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives from oxidation, amino alcohol derivatives from reduction, and various substituted furan derivatives from nucleophilic substitution.
Scientific Research Applications
4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: It may be investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The furan and oxazolidine rings can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one
- 4-(Diphenylmethylene)cyclohexa-2,5-dien-1-one
Uniqueness
4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one is unique due to its combination of a furan ring and an oxazolidine ring within the same molecule. This structural feature provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Biological Activity
The compound 4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one is a heterocyclic organic compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies highlighting its therapeutic potential.
Property | Value |
---|---|
CAS Number | 61340-52-1 |
Molecular Formula | C13H9NO3 |
Molecular Weight | 227.21 g/mol |
IUPAC Name | This compound |
Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route may include:
- Formation of the furan ring : This step can be achieved through cyclization reactions involving suitable precursors.
- Introduction of the oxazolidinylidene group : This often involves the reaction of an amine with an epoxide or similar reactive intermediates.
- Cyclohexadiene formation : The final step usually involves cyclization to form the cyclohexa structure.
Antimicrobial Properties
Research has suggested that derivatives of compounds containing furan and oxazolidine moieties exhibit significant antimicrobial activities. For instance, studies have shown that furan derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. A notable study indicated that a related compound demonstrated a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli .
Anticancer Activity
The anticancer potential of this compound has also been explored. Furan-based compounds have been reported to exhibit cytotoxic effects against different cancer cell lines. For example, derivatives containing oxazolidine structures have shown promise in inhibiting tumor growth through mechanisms that involve apoptosis and cell cycle arrest .
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity involved in signaling pathways related to inflammation or cancer progression.
Study 1: Antimicrobial Efficacy
A study published in the International Journal of Advanced Biological and Biomedical Research evaluated the antibacterial properties of various furan derivatives, including this compound. Results indicated that it significantly inhibited the growth of both gram-positive and gram-negative bacteria, outperforming standard antibiotics .
Study 2: Anticancer Potential
In another research effort documented in Pharmaceutical Biology, the anticancer effects were assessed on several cancer cell lines, revealing that this compound induced apoptosis in a dose-dependent manner. The study highlighted its potential as a lead compound for further drug development targeting cancer therapy .
Properties
CAS No. |
653590-53-5 |
---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-[5-(furan-2-yl)-4,5-dihydro-1,2-oxazol-3-yl]phenol |
InChI |
InChI=1S/C13H11NO3/c15-10-5-3-9(4-6-10)11-8-13(17-14-11)12-2-1-7-16-12/h1-7,13,15H,8H2 |
InChI Key |
CQAOXPVBEQBVIB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)O)C3=CC=CO3 |
Origin of Product |
United States |
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